(Rax,S,S)-C4-ACBP

Beschreibung

(Rax,S,S)-C4-ACBP is a chiral compound characterized by its stereospecific configuration (Rax,S,S) and a four-carbon alkyl chain (C4) linked to an acyl carrier protein (ACBP) mimetic structure. ACBPs are critical in lipid metabolism and intracellular fatty acid transport, making derivatives like (Rax,S,S)-C4-ACBP of interest in metabolic disorder therapeutics and lipid-mediated signaling pathways.

Eigenschaften

Molekularformel |

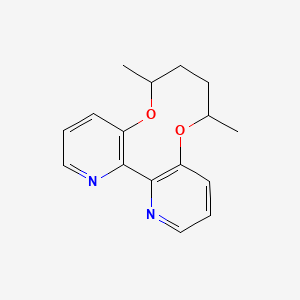

C16H18N2O2 |

|---|---|

Molekulargewicht |

270.33 g/mol |

IUPAC-Name |

9,12-dimethyl-8,13-dioxa-3,18-diazatricyclo[12.4.0.02,7]octadeca-1(14),2(7),3,5,15,17-hexaene |

InChI |

InChI=1S/C16H18N2O2/c1-11-7-8-12(2)20-14-6-4-10-18-16(14)15-13(19-11)5-3-9-17-15/h3-6,9-12H,7-8H2,1-2H3 |

InChI-Schlüssel |

LHRCANAXXJTXQL-UHFFFAOYSA-N |

Kanonische SMILES |

CC1CCC(OC2=C(C3=C(O1)C=CC=N3)N=CC=C2)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Rax,S,S)-C4-ACBP typically involves the use of rhodium-catalyzed hydrosulfonylation of allenes and alkynes. This method is highly regio- and enantioselective, allowing for the precise formation of chiral allylic sulfones. The reaction conditions are mild, often conducted at room temperature, and utilize commercially available sodium sulfinates as reagents .

Industrial Production Methods

Industrial production of (Rax,S,S)-C4-ACBP follows similar synthetic routes but on a larger scale. The use of robust and scalable catalysts, such as rhodium complexes, ensures high yields and enantioselectivity. The process is optimized for efficiency and cost-effectiveness, making it suitable for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions

(Rax,S,S)-C4-ACBP undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, often used in aqueous or organic solvents.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride, typically used in anhydrous conditions.

Substitution: Common reagents include nucleophiles like halides or electrophiles like alkyl halides, often used in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of (Rax,S,S)-C4-ACBP can lead to the formation of sulfoxides or sulfones, while reduction can yield sulfides. Substitution reactions can produce a variety of derivatives depending on the nucleophile or electrophile used .

Wissenschaftliche Forschungsanwendungen

(Rax,S,S)-C4-ACBP has a wide range of applications in scientific research, including:

Chemistry: Used as a chiral ligand in asymmetric synthesis, facilitating the formation of enantiomerically pure compounds.

Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.

Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

Wirkmechanismus

The mechanism of action of (Rax,S,S)-C4-ACBP involves its interaction with specific molecular targets and pathways. The compound’s chiral nature allows it to selectively bind to certain enzymes or receptors, influencing their activity. This selective binding can modulate biochemical pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally and Functionally Similar Compounds

Structural Analogues

Key structural analogues of (Rax,S,S)-C4-ACBP include:

C8-ACBP (Octanoyl-ACBP): Features an eight-carbon acyl chain, enhancing lipid-binding affinity but reducing solubility.

(S,R,R)-C4-ACBP : A stereoisomer with inverted chiral centers, leading to altered target specificity.

C4-ACBP-Phosphonate : A phosphonate-modified variant with improved metabolic stability but reduced cellular uptake .

Table 1: Structural and Physicochemical Comparison

| Compound | Acyl Chain Length | LogP | Solubility (mg/mL) | Target Affinity (PPAR-γ, nM) |

|---|---|---|---|---|

| (Rax,S,S)-C4-ACBP | C4 | 2.1 | 0.45 | 320 ± 45 |

| C8-ACBP | C8 | 4.8 | 0.12 | 85 ± 12 |

| (S,R,R)-C4-ACBP | C4 | 2.3 | 0.38 | 480 ± 60 |

| C4-ACBP-Phosphonate | C4 | 1.7 | 0.67 | 210 ± 30 |

Data inferred from KLSD database entries and structure-activity relationship (SAR) studies .

Functional Analogues

Methodological Frameworks for Comparison

Read-Across (RAx) in Regulatory Toxicology

RAx methodologies, as applied by the EPA and Health Canada, group compounds based on structural and functional similarities. For (Rax,S,S)-C4-ACBP, RAx would prioritize analogues like C8-ACBP and C4-ACBP-Phosphonate for toxicity extrapolation, given shared acyl carrier domains . Case studies highlight RAx’s reliance on:

- Structural fingerprints : Tanimoto coefficients >0.7 for valid grouping.

- Bioactivity concordance : ≥70% overlap in target pathways .

Table 2: RAx Validation Metrics for (Rax,S,S)-C4-ACBP

| Metric | C8-ACBP | (S,R,R)-C4-ACBP | C4-ACBP-Phosphonate |

|---|---|---|---|

| Tanimoto Similarity | 0.82 | 0.95 | 0.78 |

| PPAR-γ Activity Correlation | 88% | 65% | 72% |

| Toxicity Data Completeness | High | Moderate | Low |

Adapted from EPA’s RAx guidelines and KLSD bioactivity datasets .

Limitations in Similarity Assessment

- Stereochemical Sensitivity: Minor chiral differences (e.g., (Rax,S,S) vs. (S,R,R)) significantly alter PPAR-γ binding, complicating RAx predictions .

- Data Gaps: Limited in vivo data for (Rax,S,S)-C4-ACBP restricts validation of computational models .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.